
3-(Propan-2-yl)tetracen-5(12H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)tetracen-5(12H)-one: is a chemical compound that belongs to the tetracene family Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)tetracen-5(12H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of tetracene with propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions:
Oxidation: 3-(Propan-2-yl)tetracen-5(12H)-one can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated tetracenes and other substituted derivatives.
科学的研究の応用
Chemistry: 3-(Propan-2-yl)tetracen-5(12H)-one is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study the binding interactions with DNA and proteins.
Medicine: The compound is being investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities such as anti-cancer or anti-inflammatory effects.
Industry: In the industrial sector, this compound is used in the production of organic semiconductors and other electronic materials. Its aromatic structure makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 3-(Propan-2-yl)tetracen-5(12H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It may also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved include the inhibition of DNA replication and transcription, leading to potential therapeutic effects.
類似化合物との比較
- 2-(Propan-2-yl)tetracene-5,12-dione
- 5,12-Bis((triisopropylsilyl)ethynyl)tetracene
Comparison: 3-(Propan-2-yl)tetracen-5(12H)-one is unique due to its specific substitution pattern on the tetracene backbone. Compared to 2-(Propan-2-yl)tetracene-5,12-dione, it has a different position of the propan-2-yl group, which can lead to different chemical reactivity and biological activity. The presence of the propan-2-yl group in this compound also distinguishes it from 5,12-Bis((triisopropylsilyl)ethynyl)tetracene, which has bulky triisopropylsilyl groups that significantly alter its physical and chemical properties.
特性
CAS番号 |
62775-14-8 |
|---|---|
分子式 |
C21H18O |
分子量 |
286.4 g/mol |
IUPAC名 |
3-propan-2-yl-12H-tetracen-5-one |
InChI |
InChI=1S/C21H18O/c1-13(2)14-7-8-17-10-18-9-15-5-3-4-6-16(15)12-20(18)21(22)19(17)11-14/h3-9,11-13H,10H2,1-2H3 |
InChIキー |
PZVHDSALMFEIEN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(CC3=CC4=CC=CC=C4C=C3C2=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
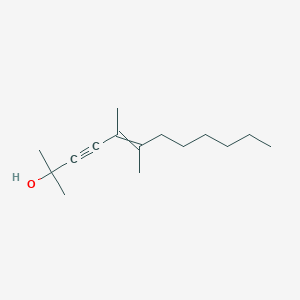
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
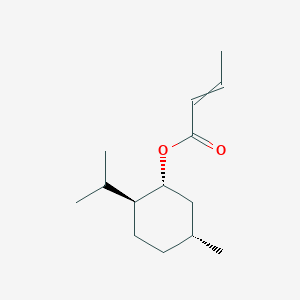
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
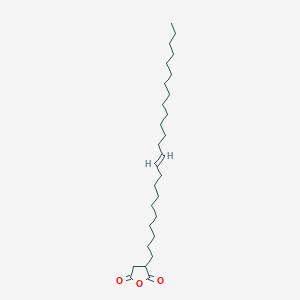
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
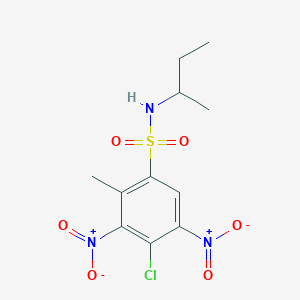

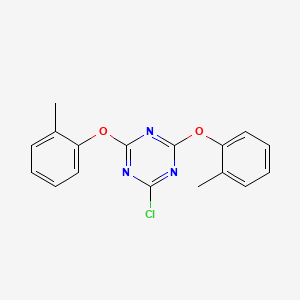
![{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14506803.png)

![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)
